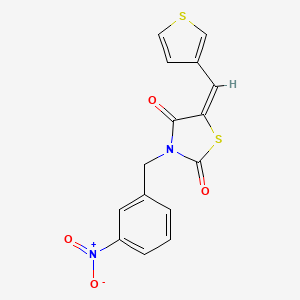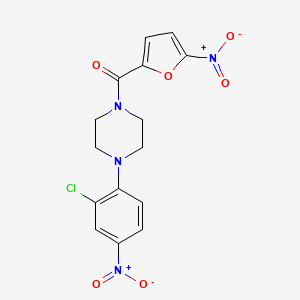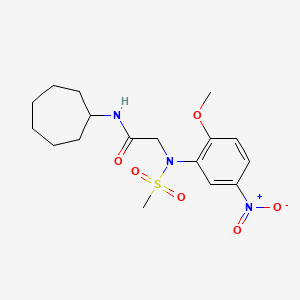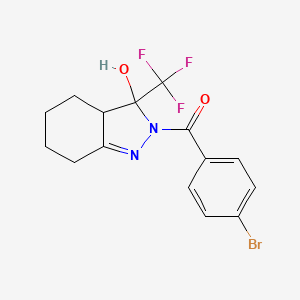
3-(3-nitrobenzyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitrobenzyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as NTMTD, is a novel compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of thiazolidinediones and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
The exact mechanism of action of NTMTD is not fully understood. However, it has been proposed that NTMTD exerts its biological effects by modulating various signaling pathways. NTMTD has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
NTMTD has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. NTMTD has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, NTMTD has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NTMTD is its potential pharmacological applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Additionally, the synthesis of NTMTD is relatively simple and can be carried out using commercially available reagents.
One of the limitations of NTMTD is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of NTMTD is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on NTMTD. One area of future research could be to investigate the potential of NTMTD as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of future research could be to explore the potential of NTMTD as a chemotherapeutic agent for various types of cancer. Additionally, further research could be conducted to elucidate the exact mechanism of action of NTMTD and to identify potential molecular targets for its biological effects.
Synthesemethoden
The synthesis of NTMTD involves the reaction of 3-nitrobenzaldehyde and 3-thiophenecarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then subjected to cyclization to form NTMTD. The yield of the synthesis process is approximately 60%, and the purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
NTMTD has been extensively studied for its potential pharmacological applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. NTMTD has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, NTMTD has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Eigenschaften
IUPAC Name |
(5E)-3-[(3-nitrophenyl)methyl]-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S2/c18-14-13(7-11-4-5-22-9-11)23-15(19)16(14)8-10-2-1-3-12(6-10)17(20)21/h1-7,9H,8H2/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAGRUQQCBWRHQ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=CSC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=CSC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-nitrobenzyl)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)

![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)


![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)

![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)